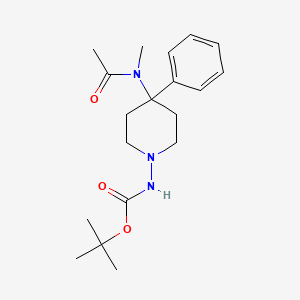![molecular formula C30H29BO2 B13090567 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane](/img/structure/B13090567.png)
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester compound widely used in organic synthesis. It features a dioxaborolane ring and a phenyl group, making it a versatile reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane typically involves the reaction of a phenylboronic acid derivative with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic ester. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or dichloromethane (DCM)
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous flow reactors: To ensure consistent quality and yield
Purification: Through recrystallization or chromatography to achieve high purity levels
Analyse Des Réactions Chimiques
Types of Reactions
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:
Oxidation: Conversion to boronic acids or alcohols
Reduction: Formation of boranes
Substitution: Particularly in Suzuki-Miyaura coupling reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water
Major Products
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Boronic acids or phenols
Reduction: Boranes or alcohols
Applications De Recherche Scientifique
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules
Biology: In the synthesis of biologically active compounds and drug intermediates
Medicine: For the development of pharmaceuticals and diagnostic agents
Industry: In the production of polymers, dyes, and electronic materials
Mécanisme D'action
The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:
Activation: Of the boronic ester by a palladium catalyst
Transmetalation: Between the boronic ester and an organohalide
Reductive Elimination: To form the desired biaryl product
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 2-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiazole
- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is unique due to its high stability and reactivity in forming carbon-carbon bonds. Its structure allows for efficient coupling reactions, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C30H29BO2 |
|---|---|
Poids moléculaire |
432.4 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3 |
Clé InChI |
IEFLQJFARQDOBM-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


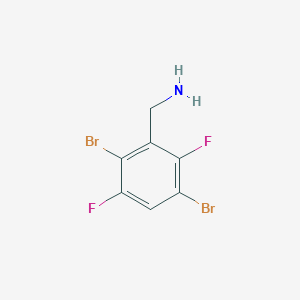

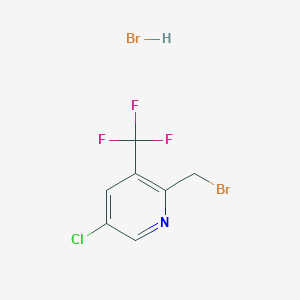
![Ethyl 4-[3-(4-methanethioylphenyl)propanoyl]benzoate](/img/structure/B13090517.png)

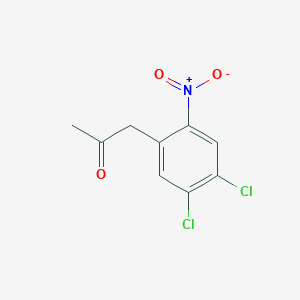
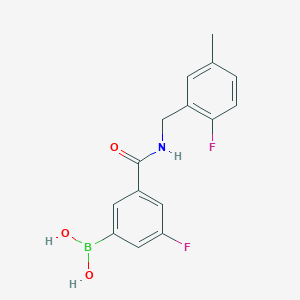
![2,3-Dimethyl-6-(trifluoromethyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B13090537.png)

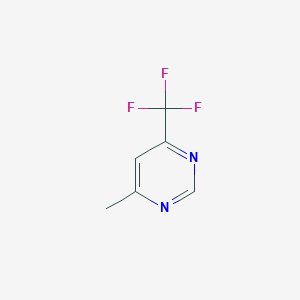
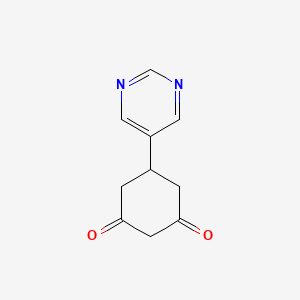
![tert-Butyl N-{[4-(4-formylbenzoyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13090560.png)
